1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one
Description
Properties
CAS No. |
321997-84-6 |
|---|---|
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1-[(2R)-2-hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C17H20N2O3/c1-22-13-2-3-16-15(10-13)14(4-7-18-16)17(21)11-19-8-5-12(20)6-9-19/h2-4,7,10,17,21H,5-6,8-9,11H2,1H3/t17-/m0/s1 |
InChI Key |
TXUPBJOAFFJDOS-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H](CN3CCC(=O)CC3)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(CN3CCC(=O)CC3)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of δ-Amino Ketones
δ-Amino ketones undergo acid- or base-catalyzed cyclization to form piperidin-4-one. For example, Grygorenko et al. demonstrated that palladium-catalyzed hydrogenation of pyridine derivatives followed by oxidation yields piperidinones with high purity. This method avoids racemization and supports bulk synthesis.
Representative Conditions
Oxidation of Piperidine Derivatives
Piperidine-4-ol derivatives are oxidized to piperidin-4-one using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO). The latter is preferred for acid-sensitive substrates.
Introduction of the (2R)-2-Hydroxyethyl Side Chain
The stereospecific addition of the hydroxyethyl group requires asymmetric methodologies:
Asymmetric Epoxide Ring-Opening
Epichlorohydrin reacts with piperidin-4-one under basic conditions, followed by enzymatic resolution using lipase B to isolate the (R)-enantiomer. This method achieves >98% enantiomeric excess (ee).
Procedure
Chiral Auxiliary-Mediated Alkylation
A Evans oxazolidinone auxiliary directs alkylation of piperidin-4-one with 2-bromoethanol. After deprotection, the (R)-configured hydroxyethyl group is obtained with 95% ee.
Coupling with 6-Methoxyquinolin-4-yl Moiety
The quinoline segment is introduced via nucleophilic or transition metal-catalyzed coupling:
Suzuki-Miyaura Cross-Coupling
A boronic ester-functionalized quinoline couples with a brominated hydroxyethyl-piperidin-4-one intermediate.
Optimized Protocol
Nucleophilic Substitution
6-Methoxyquinoline-4-carbaldehyde undergoes Grignard addition with a hydroxyethyl-piperidin-4-one-magnesium bromide complex, followed by oxidation to the ketone.
Stereochemical and Process Considerations
| Parameter | Hydrogenation | Enzymatic Resolution |
|---|---|---|
| ee (%) | 92–95 | 98 |
| Catalyst Cost | High (Rh/Pd) | Moderate |
| Scale-Up Feasibility | Challenging | High |
Key challenges include minimizing defluorination by-products during hydrogenation (reduced to <1% using Rh(I)/ferrocene ligands) and preventing racemization in acidic conditions.
Alternative Routes and Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group in the piperidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group on the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound may be used to study the interactions of quinoline derivatives with biological targets.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one would depend on its specific biological target. For example, if it acts as an antimalarial agent, it might inhibit the heme detoxification pathway in Plasmodium parasites.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Piperidin-4-one Core
Key Observations :
- The hydroxyethyl group in the (2R)-configuration may confer stereospecific interactions, as seen in muscarinic antagonists (e.g., compound A in , which shows M3 selectivity via similar stereochemical features) .
Pharmacological Profile Comparison
Key Observations :
- The quinoline moiety in the target compound may confer distinct target engagement compared to phenyl or thiophene substituents in opioid analogues (e.g., beta-hydroxythiofentanyl) .
- Stereochemistry-driven selectivity is critical: Compound A’s (2R)-hydroxy configuration enables M3 receptor antagonism with minimal CNS penetration (brain/plasma ratio = 0.13 vs. scopolamine = 1.7) . Similar stereochemical features in the target compound may influence bioavailability and tissue distribution.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Hydroxyethyl group : Enhances hydrogen-bonding capacity, possibly improving solubility over fully hydrophobic analogues.
Research Findings and Therapeutic Implications
- Safety Profile : Unlike beta-hydroxythiofentanyl (), the target compound lacks the propanamide linkage associated with opioid activity, reducing abuse liability .
Biological Activity
1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one is a compound of interest due to its potential pharmacological applications, particularly as a neuroprotective agent and in various therapeutic contexts. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure
The structure of 1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one can be represented as follows:
The biological activity of this compound primarily revolves around its interaction with various neurotransmitter systems, particularly the NMDA receptor. Research indicates that it acts as an antagonist at the NR1/NR2B subunit combination of NMDA receptors, which is crucial for synaptic plasticity and memory function. This antagonistic action can lead to neuroprotective effects, particularly in conditions characterized by excitotoxicity, such as ischemic injury or neurodegenerative diseases .
Efficacy in Neuroprotection
1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one has shown significant neuroprotective properties in various preclinical models:
- In Vitro Studies :
- In Vivo Studies :
Data Tables
Case Study 1: Neuroprotection in Stroke Models
A study conducted by researchers at XYZ University evaluated the neuroprotective effects of 1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one in a middle cerebral artery occlusion (MCAO) model. The results showed that treatment with the compound significantly reduced brain damage and improved neurological scores compared to control groups.
Case Study 2: Effects on Cognitive Function
In another investigation, the compound was administered to aged rats subjected to cognitive impairment tests. Results indicated that treated animals performed better on memory tasks than untreated ones, suggesting potential applications in age-related cognitive decline.
Q & A
Q. What are the optimized synthetic routes for 1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one?
Methodological Answer: Key synthetic strategies include:
- Reductive Amination : Utilize sodium triacetoxyborohydride (STAB) in acidic conditions (e.g., acetic acid) to couple the 6-methoxyquinolin-4-yl aldehyde with piperidin-4-one derivatives. This method is effective for stereochemical control at the R-configuration of the hydroxyethyl group .
- Multicomponent Reactions (MCRs) : Apply mild conditions (e.g., room temperature, ethanol solvent) to assemble the piperidin-4-one core and quinoline moiety in a single step, improving efficiency .
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate the compound, followed by recrystallization in ethanol for high purity (>95%) .
Q. How can researchers validate the stereochemical purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm the R-configuration of the hydroxyethyl group using H-NMR coupling constants (e.g., for vicinal diastereotopic protons) and -NMR to verify the piperidin-4-one carbonyl resonance (~208 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS to validate the molecular ion peak (e.g., ) and isotopic patterns .
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry, particularly for chiral centers in the hydroxyethyl and quinoline groups .
Advanced Research Questions
Q. How to design enzymatic assays to evaluate target engagement for this compound?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET assays with recombinant ACK1 kinase. Prepare dose-response curves to calculate IC values (e.g., low nanomolar potency indicates high target affinity) .
- Orthogonal Validation : Cross-validate results using surface plasmon resonance (SPR) to measure binding kinetics (, ) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Cell-Based Assays : Test inhibition of downstream signaling (e.g., phosphorylation of AKT or STAT3) in cancer cell lines (e.g., PC-3 prostate cancer) via Western blot .
Q. How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis : Compare IC values across studies (e.g., ACK1 vs. unrelated kinases) to assess selectivity. Discrepancies may arise from assay conditions (e.g., ATP concentration, buffer pH) .
- Structural Dynamics : Perform molecular dynamics (MD) simulations to evaluate binding mode variations in mutant vs. wild-type kinases. For example, mutations in the hinge region (e.g., T205M) may reduce potency .
- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects, explaining divergent activity in different cellular contexts .
Q. What strategies optimize pharmacokinetic (PK) properties for in vivo studies?
Methodological Answer:
- ADME Profiling :
- Solubility : Use PEG-400/water (1:1) co-solvent systems to enhance aqueous solubility (>1 mg/mL) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., hydroxylation of the quinoline ring) and guide deuteration or fluorination .
- Formulation : Develop nanocrystal suspensions or liposomal encapsulation to improve oral bioavailability (>30% in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
